4-(2,6-Dimethylphenoxy)phthalonitrile

Description

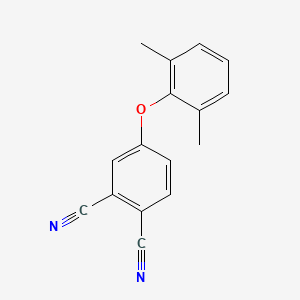

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c1-11-4-3-5-12(2)16(11)19-15-7-6-13(9-17)14(8-15)10-18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUVUOSWARAIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=CC(=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359210 | |

| Record name | 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221302-75-6 | |

| Record name | 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2',6'-Dimethylphenoxy)phthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,6-Dimethylphenoxy)phthalonitrile

Foreword: The Significance of 4-(2,6-Dimethylphenoxy)phthalonitrile in Advanced Polymer Science

This compound stands as a critical monomer in the development of high-performance phthalonitrile resins. These thermosetting polymers are renowned for their exceptional thermal and oxidative stability, superior mechanical properties at elevated temperatures, and inherent flame retardancy, making them indispensable in demanding applications across the aerospace, defense, and electronics industries. The incorporation of the 2,6-dimethylphenoxy group imparts specific modifications to the polymer's processability and final properties, such as improved solubility and a tailored cross-linking density. This guide provides a comprehensive overview of the synthesis and detailed characterization of this key monomer, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the displacement of a nitro group from an activated aromatic ring by a nucleophile, in this case, the phenoxide ion of 2,6-dimethylphenol.

Causality Behind Experimental Choices

The choice of reactants and conditions is dictated by the underlying principles of the SNAr mechanism. 4-Nitrophthalonitrile is an excellent substrate for this reaction due to the strong electron-withdrawing nature of the two nitrile groups and the nitro group. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, thus stabilizing the transition state and facilitating the substitution.

2,6-Dimethylphenol serves as the nucleophile precursor. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), which deprotonates the phenol to generate the more potent nucleophilic phenoxide ion. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is employed to dissolve the reactants and facilitate the reaction by solvating the potassium cation without strongly solvating the phenoxide, thereby enhancing its nucleophilicity.

The reaction temperature is a critical parameter. It must be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the reactants or the solvent. A typical temperature range for this type of reaction is 60-80°C.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous phthalonitrile monomers.[1][2]

Materials:

-

4-Nitrophthalonitrile

-

2,6-Dimethylphenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Nitrogen inlet/outlet

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 4-nitrophthalonitrile (1.0 equivalent) and 2,6-dimethylphenol (1.0-1.1 equivalents) in anhydrous DMF.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-80°C under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-nitrophthalonitrile) is consumed. This typically takes several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an excess of cold deionized water with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product thoroughly with deionized water to remove any inorganic salts and residual DMF.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

II. Comprehensive Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are indispensable for this purpose.

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O | [3] |

| Molecular Weight | 248.28 g/mol | [3] |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |

| Melting Point | Not available in searched literature | - |

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the characteristic absorption bands are expected as follows:

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretching of the nitrile groups[4] |

| ~1240 | Ar-O-Ar asymmetric stretching of the ether linkage |

| Aromatic C-H stretching | ~3100-3000 |

| Aromatic C=C stretching | ~1600-1450 |

| Aliphatic C-H stretching (from methyl groups) | ~2970-2850 |

The presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional groups and is crucial for confirming the successful synthesis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on both the phthalonitrile and the dimethylphenoxy rings, as well as a characteristic singlet for the two equivalent methyl groups. The expected chemical shifts (δ) in ppm are:

-

Aromatic protons on the phthalonitrile ring: ~7.0-8.0 ppm

-

Aromatic protons on the dimethylphenoxy ring: ~7.0-7.5 ppm

-

Methyl protons (-CH₃): A singlet at ~2.0-2.5 ppm

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the signals for all 16 carbon atoms in the molecule. Key expected chemical shifts (δ) in ppm include:

-

Nitrile carbons (-C≡N): ~115-120 ppm

-

Aromatic carbons: ~110-160 ppm

-

Methyl carbons (-CH₃): ~15-20 ppm

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound, the expected molecular ion peak in the mass spectrum would be:

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ | ~248.10 |

| [M+H]⁺ | ~249.10 |

| [M+Na]⁺ | ~271.08 |

These values correspond to the molecular formula C₁₆H₁₂N₂O.[5]

III. Self-Validating Systems and Trustworthiness

The protocols and characterization data presented in this guide form a self-validating system. The successful synthesis of the target compound is confirmed by a multi-faceted analytical approach. The presence of the characteristic nitrile peak in the FTIR spectrum, coupled with the correct molecular ion peak in the mass spectrum, provides strong evidence of the product's formation. Furthermore, the detailed structural information obtained from ¹H and ¹³C NMR spectroscopy serves to unequivocally confirm the identity and purity of the this compound. Any significant deviation from the expected spectral data would indicate the presence of impurities or the formation of an incorrect product, prompting a re-evaluation of the synthetic and purification procedures.

IV. Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, rooted in the principles of nucleophilic aromatic substitution, offers a reliable method for the preparation of this important monomer. The in-depth characterization using FTIR, NMR, and mass spectrometry ensures the identity and purity of the final product.

As a key building block for high-performance polymers, this compound will continue to be of significant interest to researchers in materials science and engineering. Future research may focus on optimizing the synthesis to improve yield and reduce environmental impact, as well as exploring the structure-property relationships of the resulting phthalonitrile polymers in greater detail. The insights provided in this guide will serve as a valuable resource for those working to advance the field of high-temperature resistant materials.

V. References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--

-

PubChemLite. (n.d.). 4-(2',6'-dimethylphenoxy)phthalonitrile (C16H12N2O). Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 4-(2',6'-Dimethylphenoxy)phthalonitrile. Retrieved from --INVALID-LINK--

-

ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). CAS 221302-75-6: 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile. Retrieved from --INVALID-LINK--

-

SciSpace. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). The synthesis of the phthalonitrile metal-free and.... Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (2012). 4,5-Diphenoxybenzene-1,2-dicarbonitrile. PMC. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 221302-75-6|this compound. Retrieved from --INVALID-LINK--

-

MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from --INVALID-LINK--

-

ResearchGate. (2019). (PDF) 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from --INVALID-LINK--

-

ResearchGate. (2012). (PDF) 4,5-Diphenoxybenzene-1,2-dicarbonitrile. Retrieved from --INVALID-LINK--

-

MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. PMC. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to 4-(2,6-dimethylphenoxy)phthalonitrile: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 4-(2,6-dimethylphenoxy)phthalonitrile, a key building block in the synthesis of advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and applications, particularly in the realm of phthalocyanines and high-performance polymers.

Introduction

This compound is an aromatic ether-linked dinitrile compound. Its molecular structure, featuring a phthalonitrile unit attached to a sterically hindered 2,6-dimethylphenoxy group, imparts unique properties that make it a valuable precursor for the synthesis of phthalocyanines and high-temperature thermosetting polymers.[1] The presence of the bulky dimethylphenoxy group can enhance the solubility of the resulting macrocycles and polymers, a critical factor in their processing and application.[2] This guide will delve into the fundamental aspects of this molecule, providing both theoretical understanding and practical methodologies for its use in a research and development setting.

Chemical Structure and Synthesis

The structural integrity of this compound is foundational to its chemical behavior and subsequent applications.

Molecular Structure

The chemical structure of this compound is characterized by a benzene ring substituted with two adjacent cyano (-C≡N) groups (the phthalonitrile moiety) and a (2,6-dimethylphenoxy) ether linkage at the 4-position.

Molecular Formula: C₁₆H₁₂N₂O[1]

Molecular Weight: 248.28 g/mol [1]

IUPAC Name: 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile[3]

CAS Number: 221302-75-6[1]

The spatial arrangement of the molecule, particularly the dihedral angle between the phthalonitrile and the dimethylphenoxy rings, influences its packing in the solid state and its reactivity. The steric hindrance provided by the two methyl groups on the phenoxy ring plays a significant role in preventing aggregation of derived phthalocyanines, thereby enhancing their solubility and performance in solution-based applications.

Caption: Chemical structure of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a nitro group from 4-nitrophthalonitrile by the phenoxide ion of 2,6-dimethylphenol. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from literature methods for analogous compounds.[4]

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 4-nitrophthalonitrile (1 equivalent) and 2,6-dimethylphenol (1.1 equivalents).

-

Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants. Subsequently, add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a white to off-white crystalline solid.[5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, processing, and subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 110 °C | [5] |

| Solubility | Soluble in methanol. Generally soluble in polar aprotic solvents like DMF, DMSO, and acetone. | [5] |

| Thermal Stability | Stable under normal conditions. Decomposes at elevated temperatures. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~2230 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl ether |

The sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile functional groups and is a key indicator of the compound's identity.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.7-7.5 | m | Aromatic protons (phthalonitrile ring) | |

| ~7.2-7.0 | m | Aromatic protons (dimethylphenoxy ring) | |

| ~2.1 | s | Methyl protons (-CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~160-150 | Aromatic C-O | |

| ~135-115 | Aromatic carbons | |

| ~117, ~115 | Nitrile carbons (-C≡N) | |

| ~16 | Methyl carbons (-CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 249.1022 |

| [M+Na]⁺ | 271.0842 |

| [M-H]⁻ | 247.0877 |

These predicted values are useful for confirming the molecular ion peak in experimental mass spectra.[3]

Reactivity and Applications

The primary utility of this compound lies in its ability to undergo cyclotetramerization to form phthalocyanines and to be used as a monomer in the synthesis of high-performance polymers.

Synthesis of Phthalocyanines

Phthalonitriles are the key precursors for the synthesis of phthalocyanines, a class of macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and in photodynamic therapy. The cyclotetramerization of four molecules of this compound, typically in the presence of a metal salt, yields a peripherally substituted metallophthalocyanine.

Caption: General scheme for the synthesis of a zinc(II) phthalocyanine.

Experimental Protocol: Synthesis of Tetrakis(2,6-dimethylphenoxy)phthalocyaninato Zinc(II)

This protocol is a representative procedure for the synthesis of a zinc phthalocyanine.[8]

-

Reaction Setup: In a Schlenk flask, combine this compound (4 equivalents), anhydrous zinc chloride (ZnCl₂) (1 equivalent), and a high-boiling solvent such as N,N-dimethylaminoethanol (DMAE).

-

Base Addition: Add a few drops of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (typically around 140-160 °C) under an inert atmosphere (e.g., argon) for 18-24 hours. The solution will typically turn a deep green or blue color, indicating the formation of the phthalocyanine.

-

Isolation and Purification: After cooling to room temperature, precipitate the crude product by adding the reaction mixture to a large volume of a non-polar solvent like hexane or methanol. Collect the solid by filtration. The crude phthalocyanine can be purified by column chromatography on silica gel or by repeated washing with various solvents to remove unreacted starting materials and byproducts.

High-Performance Polymers

Phthalonitrile-based monomers, including this compound, are used to produce thermosetting polymers with exceptional thermal and oxidative stability.[9][10][11] The polymerization proceeds through the thermally induced reaction of the nitrile groups, forming a highly cross-linked network of triazine and phthalocyanine rings. These polymers exhibit high glass transition temperatures (Tg), excellent mechanical properties at elevated temperatures, low water absorption, and inherent flame retardancy, making them suitable for applications in aerospace, military, and electronics.[12][13]

The curing of phthalonitrile resins can be initiated by the addition of a curing agent, such as an aromatic diamine, which lowers the polymerization temperature and accelerates the reaction.[9][10] The final properties of the cured polymer can be tailored by adjusting the curing cycle (temperature and time).[10][11][14]

Conclusion

This compound is a versatile and valuable building block in materials chemistry. Its unique structure, combining a reactive phthalonitrile moiety with a sterically demanding dimethylphenoxy group, enables the synthesis of soluble, high-performance phthalocyanines and robust, thermally stable polymers. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore and exploit the full potential of this important chemical compound in the development of next-generation advanced materials.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 4-(2',6'-dimethylphenoxy)phthalonitrile (C16H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. 4-{2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy}phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2',6'-DIMETHYLPHENOXY)PHTHALONITRILE CAS#: 221302-75-6 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phthalonitrile polymers: Cure behavior and properties | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

"spectroscopic data (NMR, IR, MS) of 4-(2,6-dimethylphenoxy)phthalonitrile"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2,6-dimethylphenoxy)phthalonitrile

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key precursor in the synthesis of advanced materials such as phthalocyanines.[1][2] As researchers and professionals in drug development and material science, understanding the structural verification of this molecule is paramount. This document moves beyond a simple data dump, offering insights into the causality behind spectroscopic signatures and providing field-proven protocols for data acquisition.

Context: Synthesis and Molecular Structure

The identity and purity of a compound are intrinsically linked to its synthesis. This compound is typically synthesized via a nucleophilic aromatic substitution reaction. This involves treating 4-nitrophthalonitrile with 2,6-dimethylphenol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF).[2][3] Understanding this pathway is critical for anticipating potential impurities, such as unreacted starting materials or side-products, which could manifest in the spectroscopic analysis.

The molecular structure forms the basis for interpreting all subsequent spectroscopic data.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the first piece of evidence for its successful synthesis.

Expertise & Experience: For a molecule of this polarity and thermal stability, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The predicted monoisotopic mass is 248.09496 Da.[4] We would expect to see this value in high-resolution mass spectrometry (HRMS). In standard quadrupole MS, we primarily look for protonated or other common adducts.

Data Presentation: Predicted MS Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₃N₂O⁺ | 249.10224 |

| [M+Na]⁺ | C₁₆H₁₂N₂ONa⁺ | 271.08418 |

| [M+K]⁺ | C₁₆H₁₂N₂OK⁺ | 287.05812 |

| [M-H]⁻ | C₁₆H₁₁N₂O⁻ | 247.08768 |

(Source: Predicted data from PubChem CID 952073)[4]

Trustworthiness: Self-Validating Protocol

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The sample must be fully dissolved to prevent clogging of the ESI needle.

-

Instrument Setup (ESI+):

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min. This provides a stable signal for accurate mass determination.

-

Ion Source Parameters: Set capillary voltage to 3.5-4.5 kV. Set the drying gas (N₂) temperature to 300-350 °C and flow rate to 8-12 L/min. These settings ensure efficient desolvation without causing thermal degradation.

-

Mass Analyzer: Scan a mass range from m/z 100 to 500. This range comfortably covers the expected molecular ion and potential dimers or fragments.

-

-

Data Verification: The primary validation is the observation of a peak corresponding to one of the predicted adducts (most commonly [M+H]⁺ or [M+Na]⁺) with the correct isotopic pattern. The difference between observed peaks should also correspond to known adducts (e.g., a difference of ~22 Da between [M+H]⁺ and [M+Na]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, whose vibrational signatures are unique fingerprints of the molecular structure.

Expertise & Experience: The most prominent features in the IR spectrum of this compound will be the sharp, strong nitrile stretch and the ether C-O-C stretches. The presence of the nitrile peak is a non-negotiable indicator of a successful reaction, as the starting material (2,6-dimethylphenol) lacks this group. For related phthalonitrile compounds, the C≡N stretch is consistently observed around 2229-2230 cm⁻¹.[5][6]

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms presence of the aromatic rings. |

| ~2970-2850 | Alkyl C-H Stretch | Medium-Weak | Corresponds to the two methyl groups. |

| ~2230 | C≡N Stretch | Strong, Sharp | Definitive evidence of the nitrile groups. [5] |

| ~1600-1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected, characteristic of the phenyl rings. |

| ~1250-1200 | Aryl-O Stretch (Asymmetric) | Strong | Key indicator of the aryl ether linkage. [7][8] |

| ~1050-1000 | Aryl-O Stretch (Symmetric) | Medium | Complements the asymmetric stretch, confirming the ether. |

Trustworthiness: Self-Validating Protocol

-

Sample Preparation (ATR): Use a solid-state Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly on the ATR crystal (diamond or germanium). This method requires minimal sample preparation and avoids complications from solvent peaks or KBr moisture.

-

Instrument Setup:

-

Background Scan: Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Scan: Collect 32-64 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if quantitative analysis is needed, though it is less critical for qualitative identification.

-

-

Data Verification: The spectrum is validated by the unambiguous presence of the strong, sharp C≡N peak around 2230 cm⁻¹ and the strong aryl-O-C stretch around 1250 cm⁻¹. The absence of a broad O-H stretch (from ~3500-3200 cm⁻¹) confirms the consumption of the 2,6-dimethylphenol starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for full structural confirmation.

Expertise & Experience: The ¹H NMR spectrum will be characterized by distinct regions for the aromatic and aliphatic protons. Due to the molecule's asymmetry, all three protons on the phthalonitrile ring will be unique, likely appearing as a doublet, a doublet of doublets, and another doublet. The protons on the dimethylphenoxy ring will show a classic triplet and doublet pattern for an A₂B system. The two methyl groups, being equivalent, will produce a single, strong singlet. For the ¹³C NMR, the two nitrile carbons will be a key diagnostic, appearing significantly downfield.[7]

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.8-7.6 | m | 3H | Ar-H (Phthalonitrile) | Protons on the electron-deficient phthalonitrile ring are deshielded. Complex splitting due to ortho and meta coupling. |

| ~7.3-7.1 | m | 3H | Ar-H (Dimethylphenoxy) | Protons on the electron-rich dimethylphenoxy ring. |

| ~2.1 | s | 6H | -CH₃ | Equivalent methyl groups give a single sharp peak. |

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160-150 | Ar-C -O | Quaternary carbon attached to the electronegative oxygen is downfield. |

| ~135-120 | Ar-C | Aromatic carbons from both rings appear in this typical range. |

| ~118-115 | -C ≡N | Nitrile carbons are characteristically deshielded, but less so than carbonyls.[7] |

| ~115-105 | Ar-C | Quaternary carbons of the phthalonitrile ring. |

| ~16 | -CH₃ | Aliphatic methyl carbons appear significantly upfield. |

Trustworthiness: Self-Validating Protocol

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it dissolves the compound well and its residual peak (δ ~7.26 ppm) does not typically obscure key signals.[9] Ensure the sample is fully dissolved and filter if necessary to remove particulates.

-

¹H NMR Acquisition:

-

Shimming: Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

-

Pulse Sequence: Use a standard 90° pulse sequence.

-

Acquisition Time: Set to 2-3 seconds to allow for full signal decay.

-

Number of Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbons, simplifying the spectrum.

-

Number of Scans: ¹³C has a low natural abundance, requiring a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal.

-

-

Data Verification: The ¹H NMR is validated if the integration values match the number of protons in each environment (3H, 3H, 6H). The ¹³C NMR is validated by observing the correct number of unique carbon signals, including the two distinct nitrile carbons.

Integrated Spectroscopic Workflow

No single technique provides absolute proof. True structural verification comes from the synergistic integration of all data, where each result cross-validates the others.

Caption: Integrated workflow for the structural verification of the title compound.

By following this comprehensive guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research in materials science and beyond.

References

- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 4-(2',6'-dimethylphenoxy)phthalonitrile (C16H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.washington.edu [chem.washington.edu]

"CAS number and molecular formula for 4-(2,6-dimethylphenoxy)phthalonitrile"

An In-Depth Technical Guide to 4-(2,6-Dimethylphenoxy)phthalonitrile: Synthesis, Characterization, and Polymerization

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the synthesis, characterization, and polymerization of this compound, a key monomer for high-performance thermosetting polymers and a precursor to functional phthalocyanine macrocycles.

Introduction to Phthalonitriles

Phthalonitriles are a class of aromatic compounds containing two adjacent nitrile (-C≡N) groups. They are renowned as precursors to highly stable phthalocyanine macrocycles and as monomers for phthalonitrile resins, a type of thermosetting polymer. These resins are distinguished by their exceptional thermal and oxidative stability, inherent flame retardancy, low water absorption, and outstanding mechanical properties at elevated temperatures, making them ideal for demanding applications in the aerospace, military, and electronics sectors.[1][2]

The polymerization, or "curing," of phthalonitrile monomers proceeds via an addition reaction at high temperatures, forming a highly cross-linked network of aromatic heterocyclic structures, primarily triazine and phthalocyanine rings.[1][3] This process avoids the generation of volatile byproducts, leading to low-void composites. The specific properties of the resulting polymer are heavily influenced by the chemical structure of the monomer used. This guide focuses on this compound, a monomer designed to enhance processability and solubility.

Chemical Identity and Characterization

Identifying and verifying the structure and purity of the monomer is a critical first step in any development workflow.

CAS Number : 221302-75-6 Molecular Formula : C₁₆H₁₂N₂O Synonym : 1,2-Dicyano-4-(2',6'-dimethylphenoxy)benzene[4][5]

Physicochemical Properties

A summary of key computed and measured properties for this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 248.28 g/mol | [5] |

| Monoisotopic Mass | 248.09496 Da | [6] |

| LogP (predicted) | 3.8391 | [5] |

| Topological Polar Surface Area (TPSA) | 56.81 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| Appearance | White to off-white powder/crystal | [4] |

Structural Representation

The chemical structure of this compound features a phthalonitrile core linked to a 2,6-dimethylphenyl group via an ether bond.

Caption: 2D structure of this compound.

Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆, 500 MHz): The spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the two methyl groups.

-

δ (ppm) ~8.1-7.4: Aromatic protons of the phthalonitrile ring (3H, complex multiplet).

-

δ (ppm) ~7.3-7.0: Aromatic protons of the dimethylphenyl ring (3H, multiplet).

-

δ (ppm) ~2.2: Methyl protons (-CH₃) (6H, singlet).

-

-

¹³C NMR (DMSO-d₆, 126 MHz): The carbon spectrum will show signals for the quaternary carbons, the aromatic CH carbons, the methyl carbons, and the distinct nitrile carbons.

-

δ (ppm) ~160-150: Aromatic carbons attached to oxygen (C-O).

-

δ (ppm) ~135-120: Other aromatic carbons.

-

δ (ppm) ~117-115: Nitrile carbons (-C≡N).

-

δ (ppm) ~17: Methyl carbons (-CH₃).

-

-

FT-IR (KBr, cm⁻¹): The infrared spectrum provides confirmation of key functional groups.

-

ν ~2230 cm⁻¹: Sharp, strong absorbance characteristic of the nitrile (-C≡N) stretch.

-

ν ~1260 cm⁻¹: Strong absorbance from the aryl ether (Ar-O-Ar) stretch.

-

ν ~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

ν ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

Synthesis of the Monomer

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This widely used method involves the displacement of an activated leaving group, typically a nitro-group from 4-nitrophthalonitrile, by a nucleophile—in this case, the phenoxide generated from 2,6-dimethylphenol.[1][7]

Reaction Mechanism

The reaction proceeds through a Meisenheimer complex intermediate, a resonance-stabilized anion. The electron-withdrawing nature of the two nitrile groups strongly activates the aromatic ring towards nucleophilic attack, making the nitro group an excellent leaving group.

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous 4-aryloxyphthalonitriles.[7]

Materials & Reagents:

-

4-Nitrophthalonitrile

-

2,6-Dimethylphenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Methanol

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a condenser.

-

Reagent Addition: To the flask, add 4-nitrophthalonitrile (1.0 eq), 2,6-dimethylphenol (1.05 eq), and anhydrous DMF.

-

Reaction Initiation: Begin stirring under a nitrogen atmosphere to dissolve the solids. Add anhydrous potassium carbonate (2.5 eq) portion-wise over 20 minutes. The K₂CO₃ acts as a base to deprotonate the phenol, forming the active nucleophile.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water while stirring. An off-white precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water. Recrystallize the solid from a suitable solvent system, such as methanol/water, to yield the pure product.

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Polymerization (Curing) of Phthalonitrile Monomer

The transformation of the monomer into a high-performance thermoset polymer is achieved through a thermal curing process. This involves heating the monomer, typically with a catalytic amount of a curing agent, through a carefully controlled temperature profile.

Curing Chemistry

The polymerization of phthalonitriles is a complex process involving the cyclotrimerization of nitrile groups to form s-triazine rings and the cyclotetramerization to form phthalocyanine macrocycles. These structures cross-link to form a rigid, three-dimensional aromatic network responsible for the material's exceptional thermal stability.[3]

Caption: Generalized multi-stage workflow for curing phthalonitrile resins.

General Curing Protocol

A typical multi-stage cure cycle for a phthalonitrile resin formulated with an aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene) is as follows.[8]

-

Formulation: Melt the this compound monomer at a temperature above its melting point. Add 2-4 wt% of the curing agent and stir until a homogeneous mixture is achieved.

-

Degassing: Place the mixture in a vacuum oven at 180-200 °C for 10-20 minutes to remove any dissolved gases.

-

Curing: Transfer the degassed resin to a preheated mold and cure in an inert atmosphere (e.g., nitrogen) using a staged heating profile:

-

Heat to 250 °C and hold for 8 hours.

-

Ramp to 300 °C and hold for 8 hours.

-

-

Post-Curing: For optimal properties, a free-standing post-cure is often performed:

-

Heat the demolded part to 325-375 °C and hold for an additional 4-8 hours.

-

Properties of the Cured Polymer

The resulting polymer is a rigid, amorphous thermoset with a very high glass transition temperature (Tg) and exceptional thermal stability. The properties listed below are representative of high-performance phthalonitrile polymers and provide a benchmark for the expected performance of a system based on this compound.[1][2][3][9]

| Property | Typical Value Range | Test Method |

| Glass Transition Temp. (Tg) | > 400 °C | DMA |

| 5% Weight Loss Temp. (Td5%) | 450 - 540 °C (in N₂) | TGA |

| Char Yield at 800 °C | 60 - 75% (in N₂) | TGA |

| Storage Modulus at 50 °C | 2.5 - 4.0 GPa | DMA |

| Water Absorption (24h) | < 1.0 % | ASTM D570 |

Applications and Future Outlook

The unique combination of high-temperature performance and processability makes resins derived from this compound suitable for a range of advanced applications.

-

Aerospace Composites: As a matrix resin for carbon or glass fiber composites used in engine components, missile bodies, and other structures exposed to extreme temperatures.[2]

-

Electronic Materials: For use in high-temperature adhesives, encapsulants, and circuit board laminates where thermal management and stability are critical.

-

Phthalocyanine Synthesis: As a soluble precursor for the synthesis of peripherally substituted phthalocyanines. These macrocycles are investigated for use as catalysts, sensing materials, and photosensitizers in photodynamic therapy.[4]

The sterically hindered dimethylphenoxy group is anticipated to disrupt intermolecular packing, potentially improving the monomer's solubility in organic solvents and lowering its melting point, thereby widening the processing window compared to unsubstituted analogues. This enhancement in processability is a key driver for the development of advanced phthalonitrile systems.

References

- 1. researchgate.net [researchgate.net]

- 2. zenodo.org [zenodo.org]

- 3. mdpi.com [mdpi.com]

- 4. CAS 221302-75-6: 4-(2,6-dimethylphenoxy)benzene-1,2-dicarb… [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 4-(2',6'-dimethylphenoxy)phthalonitrile (C16H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. chemintech.ru [chemintech.ru]

- 8. WO2016100259A1 - Synthesis and polymerization of oligomeric aliphatic-aromatic based phthalonitriles - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(2,6-dimethylphenoxy)phthalonitrile

This guide provides a comprehensive technical overview of the solubility and stability of 4-(2,6-dimethylphenoxy)phthalonitrile, a key intermediate in the synthesis of advanced materials such as phthalocyanines and high-performance polymers. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic chemistry who require a deep understanding of the physicochemical properties of this compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₆H₁₂N₂O, is a substituted aromatic dinitrile.[1][2][3] Its molecular structure, featuring a phenoxy linkage between a dimethylated benzene ring and a phthalonitrile unit, imparts unique properties that are highly desirable in the synthesis of phthalocyanines. These macrocyclic compounds have found applications in diverse areas, including photodynamic therapy, catalysis, and as functional dyes. The solubility and stability of this precursor are critical parameters that directly influence reaction kinetics, purification strategies, formulation development, and the overall quality of the final products.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for its effective handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O | [1][2][3] |

| Molecular Weight | 248.28 g/mol | [2][4] |

| Melting Point | 110 °C | [4] |

| Appearance | White powder to crystal | [4] |

| Predicted logP | 3.6 - 3.8391 | [1][3] |

Solubility Profile: A Critical Parameter for Application

Qualitative Solubility

Based on its chemical structure, a predicted qualitative solubility profile is presented below. The molecule possesses both polar (nitrile groups, ether linkage) and non-polar (aromatic rings, methyl groups) features, suggesting solubility in a range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The nitrile and ether functionalities can engage in hydrogen bonding with protic solvents. |

| Polar Aprotic (e.g., Acetone, DMF, DMSO) | Soluble to Very Soluble | The polar nature of these solvents can effectively solvate the polar groups of the molecule. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Soluble | The molecule's overall polarity and size are compatible with these solvents. |

| Aromatic (e.g., Toluene) | Moderately Soluble | The aromatic rings in the molecule will interact favorably with aromatic solvents. |

| Non-polar (e.g., Hexane) | Sparingly Soluble to Insoluble | The significant polar character of the nitrile and ether groups will limit solubility in non-polar solvents. |

| Aqueous | Insoluble | The large non-polar surface area of the molecule will dominate, leading to poor water solubility. |

Experimental Protocol for Quantitative Solubility Determination

To establish a precise and reliable solubility profile, the following equilibrium solubility determination method is recommended.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at various temperatures.

Materials:

-

This compound (purity >99%)

-

Selected solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or UPLC-MS/MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

Present the data in a tabular format for easy comparison across different solvents and temperatures.

-

Stability Profile: Ensuring Integrity and Predicting Shelf-Life

The stability of this compound is paramount for its storage, handling, and use in synthesis. Degradation can lead to the formation of impurities that may affect the quality and performance of the final product. This section outlines a comprehensive approach to evaluating the stability of this compound under various stress conditions, in line with the principles of forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of corresponding amides and carboxylic acids.[5] The ether linkage could also be susceptible to cleavage under harsh acidic conditions.

-

Oxidation: The aromatic rings and the ether linkage could be susceptible to oxidative degradation.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[6]

-

Thermal Degradation: High temperatures can induce decomposition of the molecule. Phthalonitrile resins are known for their high thermal stability, but the monomer itself will have a lower decomposition temperature.[7][8][9][10][11]

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound (purity >99%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble and stable (e.g., methanol or acetonitrile)

-

Photostability chamber

-

Oven

-

UPLC-MS/MS system for analysis

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the mixture at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at a temperature below its melting point) for a defined period. Also, heat a solution of the compound.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw a sample and, if necessary, neutralize it.

-

Analyze the samples using a developed and validated stability-indicating UPLC-MS/MS method.

-

The method should be capable of separating the parent compound from all degradation products.

-

-

Data Analysis:

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

Propose structures for the major degradation products based on their mass spectral data.

-

Determine the degradation kinetics under each stress condition.

-

Synthesis and Characterization

The most common synthetic route to this compound is through a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and 2,6-dimethylphenol.[12]

Proposed Synthesis Protocol

Reaction:

Materials:

-

4-Nitrophthalonitrile

-

2,6-Dimethylphenol

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 2,6-dimethylphenol in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature under an inert atmosphere for a short period to form the phenoxide.

-

Add 4-nitrophthalonitrile to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the crude product, wash it with water, and dry it.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the ether (C-O-C) stretch, and aromatic C-H stretches.[13][14]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Purity Assessment: HPLC or UPLC analysis should be used to determine the purity of the final product.

Analytical Methodologies

A robust and validated analytical method is crucial for the quantification of this compound and its potential impurities or degradation products. A UPLC-MS/MS method is recommended for its high sensitivity, selectivity, and speed.

Proposed UPLC-MS/MS Method

-

Chromatographic System: A UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for improved ionization) and an organic solvent such as acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely to be suitable for this compound.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential degradation products should be determined and optimized.

This method will require full validation according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Forced Degradation Study Design

Caption: Logical workflow for a forced degradation study.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While some fundamental physicochemical properties are known, this document highlights the need for detailed experimental determination of its quantitative solubility in a range of organic solvents and a thorough investigation of its degradation profile under various stress conditions. The provided experimental protocols offer a robust starting point for researchers to generate this critical data, which is indispensable for the successful application of this versatile compound in the synthesis of advanced materials.

References

- 1. PubChemLite - 4-(2',6'-dimethylphenoxy)phthalonitrile (C16H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. 4-(2',6'-Dimethylphenoxy)phthalonitrile | C16H12N2O | CID 952073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-(2',6'-DIMETHYLPHENOXY)PHTHALONITRILE CAS#: 221302-75-6 [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene | MDPI [mdpi.com]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2,6-dimethylphenoxy)phthalonitrile: Synthesis, Polymerization, and High-Performance Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalonitrile-based thermosetting polymers represent a class of high-performance materials renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and superb mechanical properties at elevated temperatures. This technical guide focuses on a key monomer, 4-(2,6-dimethylphenoxy)phthalonitrile, detailing its synthesis, polymerization mechanisms, and the anticipated properties of the resulting poly(this compound) resin. By leveraging established principles of phthalonitrile chemistry, this document provides a comprehensive overview for researchers and developers, offering both theoretical insights and practical, step-by-step experimental protocols. The inclusion of the sterically hindered 2,6-dimethylphenoxy group is anticipated to influence the processability and final properties of the polymer, a key aspect that will be explored within this guide.

Introduction: The Promise of Phthalonitrile Resins

Phthalonitrile resins are a category of thermosetting polymers that, upon curing, form a highly cross-linked, aromatic network structure. This network, primarily composed of thermally stable phthalocyanine and triazine rings, is the foundation of their outstanding performance characteristics. These materials are particularly suited for demanding applications in the aerospace, defense, and electronics industries where resistance to extreme temperatures and harsh environments is paramount.

The polymerization of phthalonitrile monomers is a complex process involving the thermally induced ring-forming reactions of the nitrile functional groups. This transformation from a low-viscosity monomer to a rigid, void-free thermoset offers significant processing advantages, enabling the fabrication of intricate composite structures.

This guide delves into the specifics of this compound, a monomer designed to potentially offer a favorable balance between processability and high-temperature performance. The bulky dimethylphenoxy substituent may influence the monomer's melting behavior and the cure kinetics of the resulting resin.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This well-established method involves the displacement of a nitro group from 4-nitrophthalonitrile by the corresponding phenoxide.

Underlying Chemistry: Nucleophilic Aromatic Substitution

The core of the synthesis is the reaction between the potassium salt of 2,6-dimethylphenol and 4-nitrophthalonitrile in a polar aprotic solvent. The electron-withdrawing nature of the two nitrile groups on the phthalonitrile ring activates the nitro group for nucleophilic attack by the phenoxide.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous phthalonitrile monomers.

Materials:

-

2,6-Dimethylphenol

-

4-Nitrophthalonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet and outlet (or bubbler)

-

Condenser

-

Thermometer

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2,6-dimethylphenol (1.0 equivalent), 4-nitrophthalonitrile (1.0 equivalent), and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring.

-

Reaction: Heat the mixture to 80-100°C under a nitrogen atmosphere with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a stirred solution of methanol and water (1:1 v/v) to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with deionized water, followed by a wash with cold methanol to remove unreacted starting materials and impurities.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification (Optional): For higher purity, the crude product can be dissolved in dichloromethane and transferred to a separatory funnel. Wash the organic layer with deionized water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Characterization: Characterize the final product using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Polymerization of this compound: The Curing Process

The conversion of the this compound monomer into a robust thermoset polymer is achieved through a high-temperature curing process. This process involves a complex series of chemical reactions that lead to a highly cross-linked network.

Curing Chemistry: Formation of a Thermally Stable Network

The curing of phthalonitrile resins is an addition polymerization reaction that proceeds without the evolution of volatile byproducts, leading to a void-free final product. The nitrile groups undergo cyclotrimerization to form triazine rings and tetramerization to form phthalocyanine structures. These reactions are typically initiated by the addition of a curing agent containing active hydrogens, such as an aromatic amine or a phenol.

Step-by-Step Curing Protocol

Materials:

-

This compound monomer

-

Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB)) (typically 2-5 wt%)

-

High-temperature mold

Equipment:

-

High-temperature oven or hot press with programmable temperature control

-

Vacuum oven

-

Mortar and pestle

Procedure:

-

Mixing: Thoroughly mix the this compound monomer powder with the chosen aromatic amine curing agent in a mortar and pestle to ensure a homogeneous blend.

-

Molding: Place the powdered mixture into a preheated high-temperature mold.

-

Melting and Degassing: Heat the mold to a temperature above the monomer's melting point but below the curing onset temperature to create a homogenous melt. If a vacuum oven is available, applying a vacuum at this stage can help to remove any entrapped air.

-

Staged Curing: Transfer the mold to a high-temperature oven or hot press and apply a staged curing cycle under a nitrogen atmosphere. A typical curing profile is as follows:

-

250°C for 4 hours

-

280°C for 4 hours

-

320°C for 8 hours

-

-

Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 350-375°C) for 4-8 hours under a nitrogen atmosphere is recommended to complete the cross-linking reactions.

-

Cooling: Allow the cured polymer to cool down slowly to room temperature to minimize thermal stress and prevent cracking.

-

Demolding: Carefully remove the cured polymer from the mold.

Properties of Poly(this compound)

Thermal Properties

Phthalonitrile polymers are defined by their exceptional thermal and thermo-oxidative stability.[1]

Table 1: Anticipated Thermal Properties of Cured Poly(this compound)

| Property | Expected Value | Test Method |

| Glass Transition Temperature (Tg) | > 400 °C | Dynamic Mechanical Analysis (DMA) |

| Decomposition Temperature (5% weight loss in N₂) | > 500 °C | Thermogravimetric Analysis (TGA) |

| Char Yield at 800 °C in N₂ | > 70% | Thermogravimetric Analysis (TGA) |

The high glass transition temperature indicates that the material retains its rigidity and mechanical properties at very high temperatures. The high decomposition temperature and char yield are indicative of its excellent thermal stability and inherent flame retardancy.

Mechanical Properties

The highly cross-linked aromatic structure of cured phthalonitrile resins results in high strength and stiffness.

Table 2: Anticipated Mechanical Properties of Cured Poly(this compound)

| Property | Expected Value | Test Method |

| Storage Modulus (at 50°C) | > 3000 MPa | Dynamic Mechanical Analysis (DMA) |

| Flexural Strength | > 100 MPa | Three-Point Bending Test |

| Water Absorption | < 1.5% | Immersion Test |

The high storage modulus signifies the material's stiffness. These resins are also known for their low water absorption, which contributes to their dimensional stability in humid environments.

Applications and Future Outlook

The exceptional properties of polymers derived from this compound make them prime candidates for a range of high-performance applications, including:

-

Aerospace and Defense: As matrix resins for advanced composites in aircraft, missiles, and naval vessels, where high-temperature performance and durability are critical.

-

Electronics: For manufacturing high-temperature resistant circuit boards, encapsulants for electronic components, and dielectric materials.

-

Adhesives: As high-temperature structural adhesives for bonding metals, ceramics, and composites.

The continued development of phthalonitrile monomers like this compound, with tailored processability and performance characteristics, will further expand their application in cutting-edge technologies. Future research will likely focus on optimizing cure cycles, developing novel curing agents, and exploring the use of these resins in advanced manufacturing processes such as additive manufacturing.

Conclusion

This compound is a promising monomer for the fabrication of high-performance thermosetting polymers. This technical guide has provided a comprehensive overview of its synthesis, polymerization, and expected properties, grounded in the established principles of phthalonitrile chemistry. The detailed experimental protocols offer a practical starting point for researchers and developers to explore the potential of this and related materials. The exceptional thermal and mechanical properties of the resulting polymers position them as enabling materials for the next generation of advanced technologies operating in extreme environments.

References

"potential applications of substituted phthalonitriles in materials science"

An In-depth Technical Guide to the Potential Applications of Substituted Phthalonitriles in Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

Phthalonitriles, a unique class of aromatic dinitriles, serve as exceptionally versatile building blocks in modern materials science. While unsubstituted phthalonitrile has its merits, the strategic introduction of functional groups onto the phthalonitrile ring unlocks a vast landscape of tailor-made materials with precisely controlled properties. This technical guide delves into the core chemistry of substituted phthalonitriles and explores their pivotal role in the development of next-generation materials. We will examine their application in ultra-high-performance polymers and composites designed for extreme environments, their function as essential precursors for functional phthalocyanine macrocycles, and their emerging use in advanced functional materials, including chemosensors, liquid crystals, and nitrogen-rich carbon structures. This document provides researchers and industry professionals with a comprehensive overview of the synthesis, processing, and application of these remarkable molecules, grounded in established scientific principles and supported by detailed experimental insights.

The Chemistry of Phthalonitriles: A Foundation for High Performance

Phthalonitriles are aromatic compounds characterized by a benzene ring substituted with two adjacent cyano (-C≡N) groups. The reactivity of these nitrile groups is the cornerstone of their utility. Through thermally induced or catalyzed polymerization, these groups can undergo complex cyclotrimerization and other reactions to form a highly cross-linked, aromatic heterocyclic network. This network, predominantly composed of stable triazine and phthalocyanine rings, is responsible for the extraordinary thermal and oxidative stability of the resulting polymers.[1][2]

The true potential of this chemistry is realized through substitution. By replacing the hydrogen atoms on the benzene ring with various functional groups (R), we can systematically manipulate the properties of both the monomer and the final cured material.

Key Impacts of Substitution:

-

Processability: Many base phthalonitrile monomers are high-melting-point solids, which complicates processing.[3][4] Introducing flexible ether linkages or bulky side groups can lower the melting point, reduce viscosity, and broaden the processing window, making techniques like Resin Transfer Molding (RTM) and vacuum infusion feasible.[1][5][6]

-

Final Properties: Substituents directly influence the final polymer's characteristics. For instance, incorporating siloxane (Si-O-Si) segments can improve flexibility and processing performance, while boron modification can enhance thermal stability even further.[4][7]

-

Functionality: Specific groups can impart unique functions. Attaching chromophores can lead to materials with non-linear optical properties, while incorporating specific binding sites can create selective chemosensors.[8]

Application I: High-Performance Polymers and Composites

Phthalonitrile-based thermosetting resins are at the forefront of materials engineered for extreme environments, often outperforming traditional high-temperature polymers like polyimides and bismaleimides.[1][9] Their applications are heavily concentrated in the aerospace, marine, and microelectronics industries.[2][3]

Core Advantages:

-

Exceptional Thermal Stability: Cured phthalonitrile resins exhibit remarkable thermal and thermo-oxidative stability, capable of sustained performance at temperatures exceeding 300-375°C.[1] Their highly aromatic cross-linked structure results in high glass transition temperatures (Tg), often above 400°C, and high char yields upon pyrolysis.[9][10][11]

-

Fire Resistance: These materials are inherently flame retardant.[1][12] During combustion, they form a stable char layer that insulates the underlying material, leading to very low heat release and minimal generation of toxic gases like carbon monoxide.[4][12]

-

Low Water Absorption: The hydrophobic nature of the aromatic network results in minimal moisture absorption (<1%), ensuring that mechanical and dielectric properties remain stable even in humid or marine environments.[1][2]

-

Superior Mechanical Properties: When reinforced with fibers like carbon or glass, phthalonitrile composites exhibit excellent mechanical strength, stiffness, and dimensional stability over a wide temperature range.[2][5]

Causality in Curing and Processing

The curing of phthalonitrile resins is an addition polymerization reaction that, crucially, does not release volatile byproducts.[1][12] This minimizes the formation of voids within the composite structure, a common issue with condensation resins like phenolics. The process typically involves heating the monomer with a curing agent, often an aromatic amine, which initiates the cyclotrimerization of the nitrile groups.[5] However, long cure times and high temperatures have been a challenge.[10]